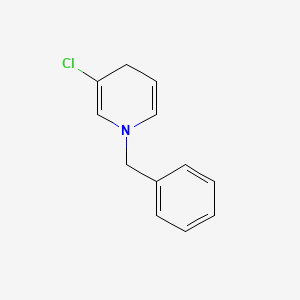
5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole is a compound of significant interest in the field of organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of difluoromethylation reagents to introduce the difluoromethylidene group onto a pyrazole ring. The reaction conditions often include the use of catalysts, such as copper complexes, and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the difluoromethylidene group.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield difluoromethylidene-oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole involves its interaction with specific molecular targets. The difluoromethylidene group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include modulation of enzyme activity and interaction with cellular receptors, which can lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole include other difluoromethylidene-substituted pyrazoles and diphenyl-substituted pyrazoles. These compounds share structural similarities but may differ in their chemical reactivity and applications .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties. The presence of both difluoromethylidene and diphenyl groups enhances its potential for diverse applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
89210-58-2 |
|---|---|
Molekularformel |
C16H12F2N2 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
5-(difluoromethylidene)-3,3-diphenyl-4H-pyrazole |
InChI |
InChI=1S/C16H12F2N2/c17-15(18)14-11-16(20-19-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
WQGMLPYQJDKKII-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(F)F)N=NC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine](/img/structure/B14136169.png)

![Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14136184.png)

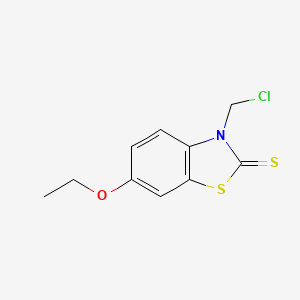
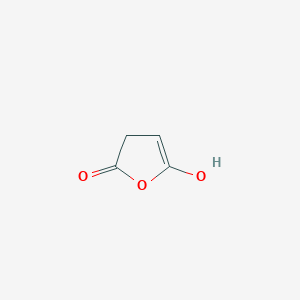
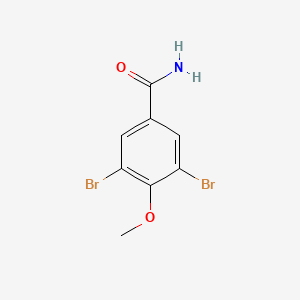
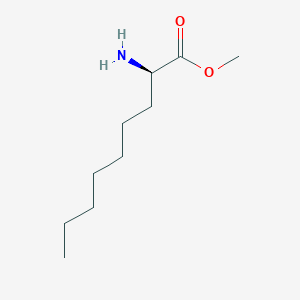
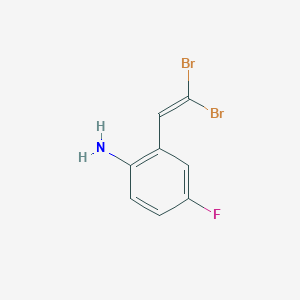
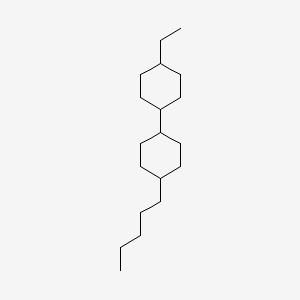
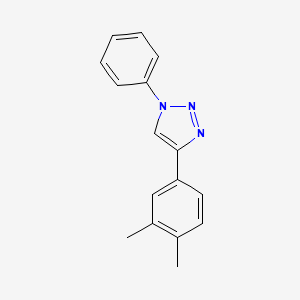
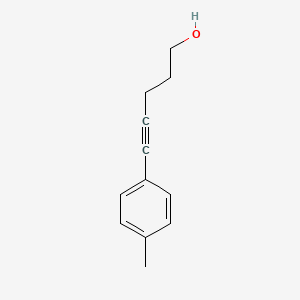
![trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14136256.png)
